molecular formula C22H12 B039172 Benzo(l)cyclopenta(cd)pyrene CAS No. 113779-16-1

Benzo(l)cyclopenta(cd)pyrene

Cat. No. B039172
M. Wt: 276.3 g/mol
InChI Key: MEWBBKSDPHWBAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo(l)cyclopenta(cd)pyrene (BcCPP) is a polycyclic aromatic hydrocarbon that is produced by the incomplete combustion of organic matter. It is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC) due to its ability to cause cancer in humans. BcCPP is found in cigarette smoke, diesel exhaust, and other sources of air pollution.

Mechanism Of Action

Benzo(l)cyclopenta(cd)pyrene is metabolized by the liver into reactive intermediates that can bind to DNA and cause mutations. It can also cause oxidative stress and inflammation, which can contribute to the development of cancer. Benzo(l)cyclopenta(cd)pyrene is known to activate the aryl hydrocarbon receptor (AhR), which plays a role in the regulation of gene expression and the immune system.

Biochemical And Physiological Effects

Exposure to Benzo(l)cyclopenta(cd)pyrene has been linked to a variety of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and immune system dysfunction. It has also been shown to cause lung cancer, skin cancer, and other types of cancer in humans.

Advantages And Limitations For Lab Experiments

Benzo(l)cyclopenta(cd)pyrene is a useful tool for studying the effects of polycyclic aromatic hydrocarbons on human health. However, its high reactivity and instability can make it challenging to work with in the lab. It is also important to use appropriate safety measures when working with Benzo(l)cyclopenta(cd)pyrene due to its carcinogenic properties.

Future Directions

There are many future directions for research on Benzo(l)cyclopenta(cd)pyrene. One area of focus is the development of new methods for detecting and measuring Benzo(l)cyclopenta(cd)pyrene in the environment. Another area of research is the development of new treatments for cancer that target the mechanisms of action of Benzo(l)cyclopenta(cd)pyrene. Additionally, there is a need for further research on the effects of Benzo(l)cyclopenta(cd)pyrene on the immune system and the development of new methods for studying the effects of environmental pollutants on human health.

Synthesis Methods

Benzo(l)cyclopenta(cd)pyrene can be synthesized by a variety of methods, including the high-temperature pyrolysis of organic matter. It can also be synthesized by the reaction of cyclopentadiene with benzoquinone in the presence of a catalyst. The synthesis of Benzo(l)cyclopenta(cd)pyrene is challenging due to its high reactivity and instability.

Scientific Research Applications

Benzo(l)cyclopenta(cd)pyrene is widely used in scientific research to study the effects of polycyclic aromatic hydrocarbons on human health. It is used to investigate the mechanisms of carcinogenesis, mutagenesis, and DNA damage caused by exposure to air pollution. Benzo(l)cyclopenta(cd)pyrene is also used to study the effects of environmental pollutants on the immune system and to develop new methods for detecting and measuring pollutants in the environment.

properties

CAS RN

113779-16-1

Product Name

Benzo(l)cyclopenta(cd)pyrene

Molecular Formula

C22H12

Molecular Weight

276.3 g/mol

IUPAC Name

hexacyclo[16.3.1.04,21.07,20.08,13.014,19]docosa-1(22),2,4(21),5,7(20),8,10,12,14,16,18-undecaene

InChI

InChI=1S/C22H12/c1-2-6-17-16(5-1)18-7-3-4-14-12-15-9-8-13-10-11-19(17)22(20(13)15)21(14)18/h1-12H

InChI Key

MEWBBKSDPHWBAG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C5=C(C=CC5=CC6=C4C2=CC=C6)C=C3

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C5=C(C=CC5=CC6=C4C2=CC=C6)C=C3

synonyms

CP-B(e)P
cyclopentabenzo(e)pyrene
naphtho(1,2,3,4-mno)acephenanthrylene
naphtho(1,2,3-mno)acephenanthrylene

Origin of Product

United States

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